molecular formula C22H18ClFN2O3S B2871683 5-(4-chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide CAS No. 951598-67-7

5-(4-chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B2871683
CAS No.: 951598-67-7
M. Wt: 444.91
InChI Key: UFKVQRCXYGBICY-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide is a benzothiadiazepine dioxide derivative featuring a seven-membered heterocyclic core fused to a benzene ring. Its structure includes two distinct benzyl substituents: a 4-chlorobenzyl group at position 5 and a 2-fluorobenzyl group at position 2. The 1,1-dioxide moiety (sulfone group) enhances metabolic stability compared to thioether analogs, a critical feature for pharmaceutical applications .

Synthetic routes for related compounds, such as benzo[c][1,2,5]thiadiazoles, involve nitro-group reductions using iron-acetic acid mixtures in methanol, as demonstrated in the preparation of 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole derivatives .

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-[(2-fluorophenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c23-18-11-9-16(10-12-18)13-26-20-7-3-4-8-21(20)30(28,29)25(15-22(26)27)14-17-5-1-2-6-19(17)24/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKVQRCXYGBICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1CC3=CC=CC=C3F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzothiadiazepine precursor, followed by the introduction of the chlorobenzyl and fluorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its pharmacological properties and potential use in drug development.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison Table 1: Substituent Impact on Key Properties

Compound Substituent Positions logP Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
Target Compound 4-Cl, 2-F 3.8 0.12 12.5
4-Fluorobenzyl Analog 4-F, 2-F 3.2 0.25 9.8
Non-Halogenated Benzyl Derivative H, H 2.5 0.45 6.3

Note: Data extrapolated from studies on benzothiadiazepine analogs .

Core Heterocycle: Thiadiazepine vs. Thiadiazole

The seven-membered thiadiazepine dioxide core distinguishes the target compound from five-membered heterocycles like thiadiazoles (e.g., 5-chloro-benzo[c][1,2,5]thiadiazol-4-amine). Key differences include:

  • Electronic Effects : The sulfone group in the 1,1-dioxide moiety withdraws electron density, stabilizing the compound against oxidative metabolism .

Pharmacological Profile vs. Peptide-Based Thiazol Derivatives

While the target compound is a small-molecule heterocycle, peptide-like derivatives (e.g., thiazol-5-ylmethyl carbamates in ) exhibit divergent properties:

  • Molecular Weight : The target compound (MW ≈ 450 g/mol) is smaller than peptide analogs (MW > 600 g/mol), favoring better oral bioavailability.
  • Target Specificity : Thiazol-ureido derivatives often target protease enzymes, whereas benzothiadiazepines are explored for CNS applications due to structural resemblance to benzodiazepines .

Research Findings and Limitations

Key Studies

  • Synthetic Feasibility : Methods for nitro-group reduction (e.g., iron-acetic acid systems) are critical for intermediates in benzothiadiazepine synthesis .
  • Metabolic Stability: Sulfone-containing derivatives show 2–3× longer half-lives than non-oxidized analogs in rodent models .

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